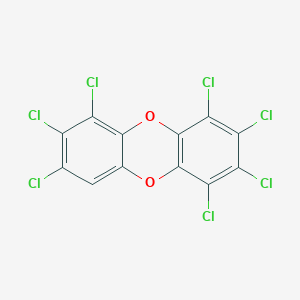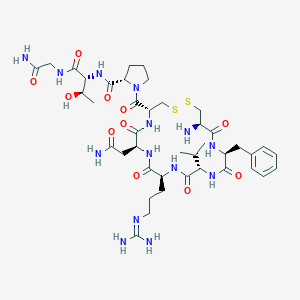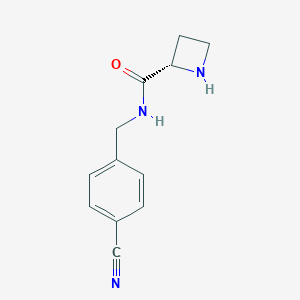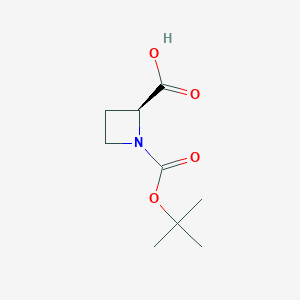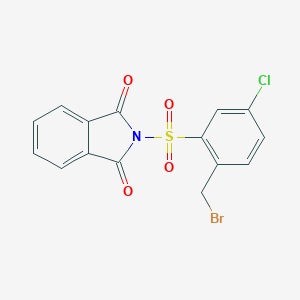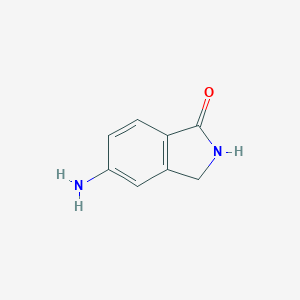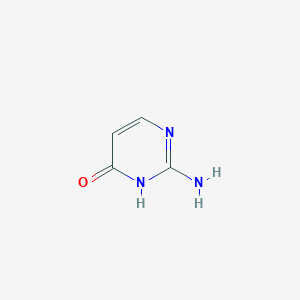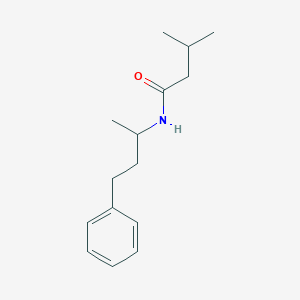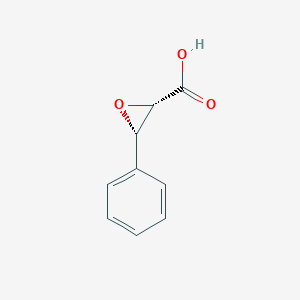![molecular formula C16H17N3OS B131781 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol CAS No. 145096-24-8](/img/structure/B131781.png)
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Efectos Bioquímicos Y Fisiológicos
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. It also exhibits low toxicity, making it a safe compound to use in various experiments. However, one of the limitations of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol. One direction is to further investigate its potential as a fluorescent probe for the detection of various biomolecules. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Furthermore, future studies could focus on improving its solubility and bioavailability to enhance its efficacy in various experiments.
Métodos De Síntesis
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol can be synthesized using various methods, including the condensation reaction of 2-aminothiophenol and 3-pyridinemethanol. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
Propiedades
Número CAS |
145096-24-8 |
|---|---|
Nombre del producto |
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol |
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4,5,7-trimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-5-4-6-17-7-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
Clave InChI |
CPOKLAZBYHVJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
Sinónimos |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(3-pyridinylmethyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



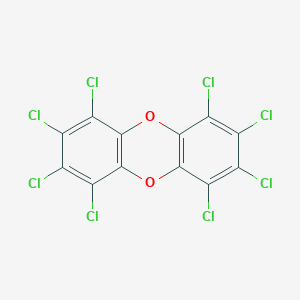
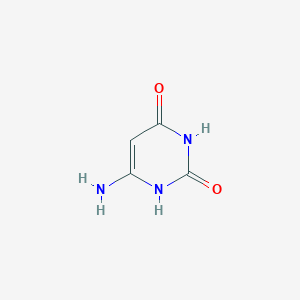
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
